molecular formula C11H12N2O B078158 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- CAS No. 13682-32-1

1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

Cat. No. B078158
CAS RN: 13682-32-1
M. Wt: 188.23 g/mol
InChI Key: RUEBPOOTFCZRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE030511

Procedure details

A 100 gm. portion of benzamidine hydrochloride is dissolved in a minimum of water (350 ml.) at room temperature. A 67 gm. portion of freshly distilled 2,3-butanedione is added giving a yellow solution. Adjusting the pH to 6-7 with 2N NaOH gives a solid which is allowed to stand at 0° C. for 2 hours, collected, pressed dry and then washed with 100 ml. of acetone. This material is heated with stirring on a steam bath with 855 ml. of concentrated HCl and 2437 ml. of water for 4 hours giving a solution. Cooling to room temperature overnight and then to 0° C. produces a solid which is collected and air dried. This solid is dissolved in 350 ml. of ethanol, filtered and cooled producing a gel, which is taken up in 250 ml. of 50°-60° C. water, adjusted to pH 5.5 with concentrated NaOH and then to pH 7-8 with solid KHCO3. The mixture is cooled to 0° C. and the product is collected, washed with water, and air dried. This product is recrystallized from 1 liter of methanol giving the final product, m.p. 197°-199° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:10])(=[NH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:11][C:12](=O)[C:13](=O)[CH3:14].[OH-:17].[Na+]>O>[CH3:11][C:12]1[NH:10][C:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[N:9][C:13]=1[CH2:14][OH:17] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=N)N
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring on a steam bath with 855 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a yellow solution
CUSTOM
Type
CUSTOM
Details
gives a solid which
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
pressed dry
WASH
Type
WASH
Details
washed with 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
This material is heated
CUSTOM
Type
CUSTOM
Details
of water for 4 hours giving a solution
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to 0° C. produces a solid which
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
air dried
DISSOLUTION
Type
DISSOLUTION
Details
This solid is dissolved in 350 ml
FILTRATION
Type
FILTRATION
Details
of ethanol, filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
producing a gel, which
CUSTOM
Type
CUSTOM
Details
of 50°-60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the product is collected
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This product is recrystallized from 1 liter of methanol giving the final product, m.p. 197°-199° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=C(N=C(N1)C1=CC=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.